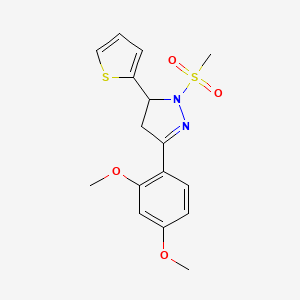

3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-21-11-6-7-12(15(9-11)22-2)13-10-14(16-5-4-8-23-16)18(17-13)24(3,19)20/h4-9,14H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUMYTPXPLIWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with an appropriate 1,3-diketone or β-keto ester to form the pyrazole ring.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of Aromatic Substituents: The aromatic substituents, such as the 2,4-dimethoxyphenyl and thiophen-2-yl groups, can be introduced through electrophilic aromatic substitution reactions or cross-coupling reactions like Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Synthesis of 3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

The synthesis of this compound typically involves several key steps, which include:

- Formation of the Pyrazole Ring : The initial step often involves cyclocondensation reactions between hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of the Methanesulfonyl Group : This step may require specific reagents to ensure the successful incorporation of the methanesulfonyl moiety.

- Functionalization with Aromatic Substituents : The introduction of the dimethoxyphenyl and thiophenyl groups can be achieved through electrophilic aromatic substitution or similar methods.

Each synthetic step requires careful optimization of reaction conditions to maximize yield and purity, often utilizing purification techniques such as recrystallization or chromatography .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may exert its effects through:

- Inhibition of Tubulin Polymerization : Similar compounds have shown efficacy in disrupting microtubule dynamics, which is crucial for cancer cell division .

- Modulation of Signaling Pathways : The interaction of the methanesulfonyl group with specific molecular targets may alter signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazoles are known for their broad-spectrum activity against various pathogens. Studies have reported that modifications in the phenyl moiety can significantly influence the antimicrobial efficacy of similar compounds .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. Research into related compounds has demonstrated their ability to reduce inflammation in preclinical models .

Case Study 1: Anticancer Activity

In a study investigating a series of pyrazole derivatives, it was found that compounds with similar structural motifs to this compound exhibited potent anticancer activity against breast cancer cells. The study highlighted that these compounds induced apoptosis through mitochondrial pathways and significantly inhibited tumor growth in xenograft models .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, suggesting that this compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism by which 3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Pyrazoline derivatives with aryl, heteroaryl, and electron-withdrawing substituents exhibit distinct melting points, yields, and spectral characteristics (Table 1).

Table 1: Physicochemical Properties of Selected Pyrazoline Derivatives

Key Observations :

Comparison with Target Compound :

Structural and Electronic Comparisons

- Methanesulfonyl vs.

- Thiophene vs. Phenyl Rings : Thiophene’s aromaticity and sulfur atom enhance π-stacking and hydrogen bonding, as seen in PI3Kγ inhibitors () .

- Ortho- vs. Para-Substitution : 2,4-Dimethoxy substitution (target compound) may induce conformational strain compared to 3,4-dimethoxy analogs (), affecting receptor interactions .

Biological Activity

3-(2,4-Dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 297.34 g/mol. The structure features a pyrazole ring, which is known for its versatility in medicinal chemistry.

Biological Activities

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds related to this structure show cytotoxic effects against various cancer cell lines, including lung (A549) and colorectal (HT-29) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

2. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory activity, likely due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies reported IC50 values comparable to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for conditions characterized by inflammation .

3. Antimicrobial Properties

Pyrazole derivatives have shown promising antimicrobial activity against both bacterial and fungal strains. The presence of the thiophene moiety enhances the compound's ability to disrupt microbial cell membranes, leading to cell death .

4. Antioxidant Activity

The antioxidant properties are attributed to the compound's ability to scavenge free radicals, thereby reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Synthesis Methods

Several synthetic routes have been developed for the preparation of pyrazole derivatives:

- Condensation Reactions: A common method involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Multicomponent Reactions: These reactions allow for the efficient synthesis of complex structures in a single step, enhancing yield and reducing waste.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole ring:

| Substituent | Effect on Activity |

|---|---|

| Methoxy groups | Enhance solubility and bioavailability |

| Thiophene moiety | Increase antimicrobial and anticancer activity |

| Sulfonyl group | Contributes to anti-inflammatory effects |

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of this compound against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

- Anti-inflammatory Research : Another investigation focused on the compound’s ability to inhibit COX enzymes in vitro. The results showed significant inhibition compared to traditional NSAIDs, indicating potential as a new anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, refluxing (E)-3-(substituted phenyl)-1-(fluorophenyl)prop-2-en-1-one with hydrazine hydrate in glacial acetic acid for 6–8 hours yields 4,5-dihydro-1H-pyrazole derivatives. Reaction monitoring via TLC and recrystallization from ethanol or DMF–EtOH (1:1) is recommended for purification .

Q. How is reaction completion monitored during synthesis?

- Methodology : Thin-layer chromatography (TLC) is widely used to track reaction progress. Solvent systems like ethyl acetate/hexane (1:3) or chloroform/methanol (9:1) are typical. Post-reaction, evaporation under vacuum followed by ice quenching isolates the crude product .

Q. What purification techniques are effective for isolating the target compound?

- Methodology : Recrystallization from polar aprotic solvents (e.g., DMF–EtOH mixtures) improves purity. For sulfonyl-substituted pyrazoles, washing with ethanol removes unreacted starting materials .

Q. Which spectroscopic methods confirm the compound’s structure?

- Methodology : ¹H-NMR and ¹³C-NMR identify substituent patterns (e.g., methoxy, thiophene, and sulfonyl groups). LC-MS validates molecular weight, while elemental analysis confirms stoichiometry .

Q. How does the dihydropyrazole core influence reactivity?

- Methodology : The 4,5-dihydro-1H-pyrazole scaffold is prone to oxidation, requiring inert atmospheres during synthesis. The partially saturated ring enhances stability for downstream functionalization, such as sulfonylation or aryl substitutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Methodology : Solvent polarity significantly impacts cyclization. Ethanol promotes faster reflux, while DMF enhances solubility of aromatic intermediates. Catalytic acetic acid (20% v/v) accelerates hydrazine incorporation. For regioselective sulfonylation, methanesulfonyl chloride should be added dropwise at 0–5°C to minimize side reactions .

Q. What strategies mitigate byproduct formation during sulfonylation?

- Methodology : Byproducts like N,N-disubstituted sulfonamides arise from excess sulfonylating agents. Stoichiometric control (1:1 molar ratio of pyrazole to methanesulfonyl chloride) and low-temperature reactions reduce disubstitution. Column chromatography (silica gel, ethyl acetate/hexane) isolates the monosubstituted product .

Q. How can computational methods predict pharmacological potential?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins like cyclooxygenase-2 (COX-2). ADME analysis (SwissADME) predicts bioavailability, with attention to the sulfonyl group’s impact on solubility and metabolic stability .

Q. What are the challenges in characterizing stereochemistry in dihydropyrazoles?

- Methodology : X-ray crystallography resolves stereoisomers, but crystallization may require co-solvents like dichloromethane/hexane. Dynamic NMR can detect hindered rotation in the dihydropyrazole ring, particularly for bulky substituents (e.g., 2,4-dimethoxyphenyl) .

Q. How do electron-withdrawing groups (e.g., methanesulfonyl) influence electrochemical properties?

- Methodology : Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks near +1.2 V (vs. Ag/AgCl) for the dihydropyrazole core. The sulfonyl group stabilizes the oxidized form, making the compound a candidate for redox-active drug design .

Data Contradictions and Resolution

- Synthesis Solvent Discrepancy : uses ethanol for reflux, while employs glacial acetic acid. Ethanol is ideal for faster reactions, but acetic acid enhances protonation of hydrazine, improving nucleophilicity. Researchers should test both conditions based on substrate solubility .

- Purification Methods : Recrystallization solvents vary (DMF–EtOH vs. ethanol alone). DMF–EtOH mixtures are better for polar derivatives but may introduce impurities if not rigorously dried .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.